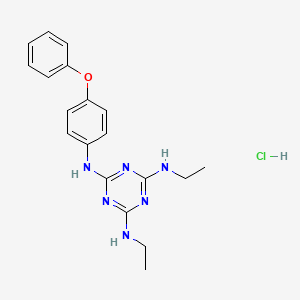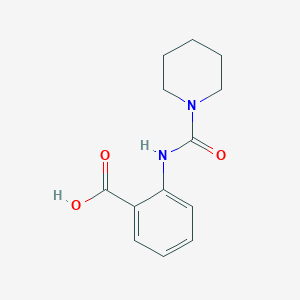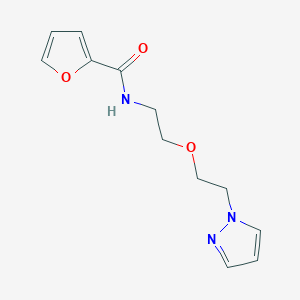
N2,N4-diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N4-diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride is a synthetic organic compound belonging to the triazine family. This compound is characterized by its triazine core, substituted with diethyl and phenoxyphenyl groups, and is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride typically involves a multi-step process:
Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions: The diethyl and phenoxyphenyl groups are introduced through nucleophilic substitution reactions. Diethylamine and 4-phenoxyaniline are commonly used as nucleophiles.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazine ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the triazine core, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction may produce partially or fully hydrogenated triazine derivatives.
Scientific Research Applications
N2,N4-diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stable triazine core.
Mechanism of Action
The mechanism by which N2,N4-diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The phenoxyphenyl group plays a crucial role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N2,N4-diethyl-N6-(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride
- N2,N4-diethyl-N6-(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride
- N2,N4-diethyl-N6-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride
Uniqueness
Compared to similar compounds, N2,N4-diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride is unique due to the presence of the phenoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness enhances its binding interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
4-N,6-N-diethyl-2-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O.ClH/c1-3-20-17-23-18(21-4-2)25-19(24-17)22-14-10-12-16(13-11-14)26-15-8-6-5-7-9-15;/h5-13H,3-4H2,1-2H3,(H3,20,21,22,23,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYUCUVNXFUXCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC3=CC=CC=C3)NCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2732390.png)
![Bicyclo[2.2.2]octan-1-ylmethanol](/img/structure/B2732391.png)
![3-(cyclopentylsulfanyl)-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2732394.png)
![1-[2-(4-Ethoxyanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2732395.png)


![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2732400.png)
![Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylate](/img/structure/B2732401.png)

![N-(3,4-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2732405.png)

![N-(4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2732410.png)
![5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2732412.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2732413.png)
